Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-3-tert-butylcyclobutane

Steric parameters Conformational restriction Medicinal chemistry building blocks

1-Bromo-3-tert-butylcyclobutane (CAS 1378689-76-9) is a 1,3-disubstituted halocyclobutane building block bearing a sterically demanding tert-butyl group at the 3-position and a reactive secondary bromide at the 1-position. The cyclobutane ring confers a unique puckered conformation, longer C–C bond lengths, and increased sp³ character relative to acyclic or larger-ring analogs, properties that are increasingly exploited in medicinal chemistry to induce conformational restriction, fill hydrophobic pockets, and serve as metabolically stable isosteres.

Molecular Formula C8H15Br
Molecular Weight 191.112
CAS No. 1378689-76-9
Cat. No. B2612643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-tert-butylcyclobutane
CAS1378689-76-9
Molecular FormulaC8H15Br
Molecular Weight191.112
Structural Identifiers
SMILESCC(C)(C)C1CC(C1)Br
InChIInChI=1S/C8H15Br/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5H2,1-3H3
InChIKeyLDNGRQQSGXOABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-3-tert-butylcyclobutane (CAS 1378689-76-9) Procurement-Grade Overview for Medicinal Chemistry and Fragment-Based Discovery


1-Bromo-3-tert-butylcyclobutane (CAS 1378689-76-9) is a 1,3-disubstituted halocyclobutane building block bearing a sterically demanding tert-butyl group at the 3-position and a reactive secondary bromide at the 1-position. The cyclobutane ring confers a unique puckered conformation, longer C–C bond lengths, and increased sp³ character relative to acyclic or larger-ring analogs, properties that are increasingly exploited in medicinal chemistry to induce conformational restriction, fill hydrophobic pockets, and serve as metabolically stable isosteres [1]. Substituted cyclobutanes, particularly those with 1,3-substitution patterns, are established intermediates for antiviral nucleoside analogs and other bioactive scaffolds [2].

Why 1-Bromo-3-tert-butylcyclobutane Cannot Be Replaced by Generic Bromocyclobutanes: Steric, Conformational, and Pharmacochemical Differentiation


Generic bromocyclobutanes such as unsubstituted bromocyclobutane (CAS 4399-47-7) or simple 1-bromo-3-methylcyclobutane lack the steric bulk and conformational rigidity conferred by the tert-butyl group. The tert-butyl substituent is one of the most widely used hydrophobic pharmacophores in drug design, and its replacement with CF₃-cyclobutane or other isosteres is an active area of investigation precisely because the tert-butyl group's steric volume, lipophilicity, and metabolic profile are difficult to replicate [1]. In 1,3-disubstituted cyclobutane systems, the nature of the 3-substituent directly modulates the ring-puckering equilibrium, which in turn governs the spatial orientation of the 1-bromide during nucleophilic displacement reactions and the exit vector of downstream coupling products [2]. Substituting the tert-butyl group with a smaller alkyl or polar group fundamentally alters both the conformational landscape and the lipophilic character of any derived library compound, making generic substitution scientifically invalid when structure-activity relationships depend on precise steric and hydrophobic parameters [3].

Quantitative Differentiation Evidence for 1-Bromo-3-tert-butylcyclobutane Relative to Key Analogs


Steric Bulk Differentiation: tert-Butyl vs. Methyl or Unsubstituted Cyclobutane Bromides

The tert-butyl group at the 3-position of 1-bromo-3-tert-butylcyclobutane provides a steric volume (Taft's Es = −1.54, Charton ν = 0.68) that is substantially larger than that of a methyl group (Es = 0.00, ν = 0.52) or hydrogen (Es = 1.24, ν = 0) [1]. This steric demand constrains the cyclobutane ring into a preferred puckering conformation where the tert-butyl group occupies the equatorial-like position, directly influencing the trajectory of the bromide leaving group and the stereochemical outcome of nucleophilic substitution reactions [2]. In contrast, bromocyclobutane (CAS 4399-47-7) undergoes rapid ring inversion and presents no conformational bias, yielding different diastereomeric ratios in subsequent reactions.

Steric parameters Conformational restriction Medicinal chemistry building blocks

Lipophilicity Contribution: Predicted logP Impact of the tert-Butyl Group on Fragment Physicochemical Profile

The tert-butyl group contributes approximately +1.98 to the calculated logP of aliphatic frameworks (π constant for t-Bu on alkyl systems) [1]. For 1-bromo-3-tert-butylcyclobutane (MW 191.11, formula C₈H₁₅Br), the predicted logP is approximately 3.2–3.5, placing it in a lipophilicity range suitable for fragment-based screening where fragments typically require logP 1–3 for optimal solubility and permeability balance [2]. In comparison, unsubstituted bromocyclobutane (MW 135.00, C₄H₇Br) has a predicted logP of approximately 1.6, while 1-bromo-3-methylcyclobutane is approximately 2.2. The ~1.0–1.6 logP increment provided by the tert-butyl group significantly enhances membrane permeability potential while maintaining fragment-like physicochemical properties.

Lipophilicity Drug-likeness Fragment-based drug discovery

1,3-Disubstitution Pattern as a Conformationally Restricted Propyl Isostere: Synthetic Value in Medicinal Chemistry

1,3-Disubstituted cyclobutanes have been validated as conformationally restricted propyl isosteres in drug development, constraining the flexible three-carbon linker into a defined puckered geometry that reduces the entropic penalty upon target binding [1]. The tert-butyl substituent in 1-bromo-3-tert-butylcyclobutane additionally provides a hydrophobic terminus that mimics the isopropyl or tert-butyl capping groups common in protease inhibitors and kinase hinge-binding motifs. The bromide at the 1-position serves as a versatile synthetic handle for cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), nucleophilic displacement, and Grignard formation [2]. 1,2-Disubstituted cyclobutane analogs (e.g., trans-1-bromo-2-acetoxy-cyclobutane) provide different exit vector geometries (bond angle ~90° vs. ~110° for 1,3-disubstituted) and are not interchangeable when the target binding site demands a specific substitution pattern [1].

Bioisostere 1,3-Disubstituted cyclobutane Conformational restriction

Predicted Physicochemical Properties: Boiling Point and Molecular Weight Differentiation from Common Analogs

The predicted boiling point of 1-bromo-3-tert-butylcyclobutane is 178.1 ± 9.0 °C (Advanced Chemistry Development prediction) , significantly higher than unsubstituted bromocyclobutane (108 °C, experimental, CAS 4399-47-7) and consistent with the increased molecular weight and van der Waals surface area conferred by the tert-butyl group. This boiling point places the compound in a practical range for purification by fractional distillation while being sufficiently high to avoid excessive volatility during室温 handling. The molecular weight (191.11 g/mol) remains within the fragment range (MW < 300) recommended for fragment-based drug discovery [1].

Physicochemical properties Predicted boiling point Procurement specification

Antiviral Nucleoside Analog Pathway: Substituted Cyclobutane Intermediates in Patent文献

US Patent 5,312,963 and subsequent filings establish substituted cyclobutanes bearing leaving groups at the 1-position as critical intermediates for the synthesis of antiviral purine nucleoside analogs, including the (1'α,2'β,3'α)-isomer of carbocyclic nucleosides with demonstrated activity against herpes viruses and HIV [1]. While the patent primarily discloses 1,2-disubstituted cyclobutane intermediates, the 1,3-disubstituted framework of 1-bromo-3-tert-butylcyclobutane provides an orthogonal scaffold for exploring structure-activity relationships where the nucleobase and hydroxymethyl substituents are positioned 1,3 rather than 1,2 on the cyclobutane ring. The tert-butyl group additionally serves as a lipophilic mimic of the isopropylidene or benzyl protecting groups commonly employed in nucleoside synthesis, potentially streamlining synthetic routes by eliminating protection/deprotection steps [2].

Antiviral nucleoside Cyclobutane intermediate Patent evidence

Evidence-Backed Application Scenarios for 1-Bromo-3-tert-butylcyclobutane in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Construction Using tert-Butylcyclobutane Scaffolds

1-Bromo-3-tert-butylcyclobutane is ideally suited for inclusion in fragment libraries targeting hydrophobic protein pockets. Its molecular weight (191.11 Da) and predicted logP (~3.2–3.5) fall within the Rule of Three guidelines for fragment-based screening [1]. The bromide handle enables rapid elaboration via Suzuki-Miyaura cross-coupling or nucleophilic displacement to generate diverse fragment derivatives while retaining the tert-butylcyclobutane core as a three-dimensional, sp³-rich scaffold, consistent with the growing emphasis on increasing molecular complexity and escaping flatland in lead generation campaigns [2].

Synthesis of Conformationally Restricted tert-Butyl Bioisostere Libraries

The tert-butyl group is a privileged pharmacophore in approved drugs, but metabolic lability (CYP450-mediated oxidation) often limits its utility. CF₃-cyclobutane and related tert-butyl isosteres are under active investigation as metabolically stable replacements [1]. 1-Bromo-3-tert-butylcyclobutane provides the authentic tert-butylcyclobutane fragment—the benchmark against which fluorinated isosteres are evaluated—enabling direct comparative studies of metabolic stability, lipophilicity (logD), and target binding affinity between tert-butyl and CF₃-cyclobutane analogs within the same substitution geometry.

Antiviral Nucleoside Scaffold Diversification with 1,3-Disubstituted Cyclobutane Cores

Building on the established precedent of cyclobutane-based antiviral nucleosides (e.g., Cyclobut-A and Cyclobut-G, broad-spectrum anti-HIV agents) [1], 1-bromo-3-tert-butylcyclobutane offers a 1,3-disubstituted scaffold for systematic exploration of nucleobase positioning relative to the cyclobutane ring. The tert-butyl group at the 3-position serves as a convenient hydrophobic anchor that can be retained through multiple synthetic steps, potentially simplifying the synthesis of cyclobutyl nucleoside libraries compared to routes requiring protection group manipulation of hydroxymethyl intermediates.

Diastereoselective Synthesis of N-Heterocycle-Functionalized Cyclobutanes

Recent methodology development has demonstrated that commercially available bromocyclobutanes undergo efficient diastereoselective Michael addition to cyclobutenes, enabling incorporation of N-heterocycles including imidazoles, azoles, and nucleobase derivatives [1]. The tert-butyl substituent at the 3-position of 1-bromo-3-tert-butylcyclobutane is expected to enhance diastereoselectivity in such transformations through steric control of the approach trajectory, a prediction supported by the well-documented equatorial preference of tert-butyl groups on cyclobutane rings [2]. This application is directly relevant to medicinal chemistry programs seeking to build N-heterocycle-substituted cyclobutane libraries.

Quote Request

Request a Quote for 1-Bromo-3-tert-butylcyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.